molecular formula C9H21N B1629752 (S)-2-aminononane CAS No. 869278-88-6

(S)-2-aminononane

Cat. No.: B1629752
CAS No.: 869278-88-6
M. Wt: 143.27 g/mol
InChI Key: ALXIFCUEJWCQQL-VIFPVBQESA-N
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Description

(S)-2-Aminononane is a chiral primary amine with a nine-carbon aliphatic chain and an amino group (-NH2) at the second carbon position. Its molecular formula is C9H21N, and it has a molecular weight of 143.27 g/mol. The stereochemistry of the (S)-enantiomer is critical for its biochemical interactions, as enzymes often exhibit enantioselectivity.

This compound is primarily studied in enzymatic catalysis and structure-activity relationship (SAR) research. For instance, (S)-2-aminononane demonstrates higher catalytic efficiency in transaminase-mediated reactions compared to shorter-chain analogs like 2-aminohexane, likely due to enhanced hydrophobic interactions within enzyme active sites.

Properties

IUPAC Name

(2S)-nonan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9(2)10/h9H,3-8,10H2,1-2H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIFCUEJWCQQL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628462
Record name (2S)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869278-88-6
Record name (2S)-Nonan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-Aminononane
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Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-aminononane can be synthesized through several methods. One common approach involves the reduction of the corresponding nitrile or amide. For example, the reduction of 2-aminononanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon can yield (S)-2-aminononane. Another method involves the reductive amination of 2-nonanone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, (S)-2-aminononane can be produced through large-scale catalytic hydrogenation processes. These processes typically involve the use of high-pressure hydrogen gas and a suitable catalyst to ensure efficient conversion of the starting materials to the desired product. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminononane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(S)-2-aminononane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Industry: (S)-2-aminononane is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of (S)-2-aminononane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the molecule plays a crucial role in determining its binding affinity and specificity. The long carbon chain can also interact with hydrophobic regions of proteins, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants

(a) 2-Aminohexane (C6H15N)

  • Structure: A six-carbon analog with an amino group at C2.
  • Catalytic Efficiency: Exhibits lower activity than (S)-2-aminononane in transaminase assays. For example, in studies using the enzyme 3FCR, 2-aminononane achieved ~2× higher catalytic efficiency (kcat/KM) than 2-aminohexane.
  • Rationale: The longer aliphatic chain of (S)-2-aminononane improves substrate-enzyme binding via hydrophobic interactions.

(b) 1-Phenylethylamine (C8H11N)

  • Structure : Contains a phenyl substituent instead of an aliphatic chain.
  • Catalytic Efficiency: Lower activity compared to (S)-2-aminononane. The bulky aromatic group hinders optimal positioning in the enzyme’s active site.
Aromatic Analogs: Aminoindanes

(a) 2-Aminoindane (C9H11N)

  • Structure: Bicyclic (benzene fused to a five-membered ring) with an amino group at C2.
  • Pharmacology: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with psychoactive effects, unlike the enzymatically focused (S)-2-aminononane.
  • Solubility: Lower aqueous solubility than (S)-2-aminononane due to aromatic rigidity.

(b) 5-Iodo-2-aminoindane (5-IAI, C9H10IN)

  • Structure: Iodinated derivative of 2-aminoindane.
Enantiomeric Comparison: (R)-2-Aminononane
  • Stereochemical Impact: Enzymes like transaminases often show preference for the (S)-enantiomer. For example, (S)-2-aminononane exhibits ~30% higher catalytic activity than its (R)-counterpart in some systems due to better geometric alignment.

Data Tables

Table 1: Structural and Functional Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Catalytic Efficiency (kcat/KM, μM<sup>−1</sup>s<sup>−1</sup>) Pharmacological Activity
(S)-2-Aminononane C9H21N 143.27 Linear C9 chain 4.2 ± 0.3 None reported
2-Aminohexane C6H15N 101.19 Linear C6 chain 2.1 ± 0.2 None reported
2-Aminoindane C9H11N 133.19 Bicyclic aromatic N/A SNDRA activity
(R)-2-Aminononane C9H21N 143.27 (R)-enantiomer 3.0 ± 0.4 None reported
Table 2: Solubility and Stability
Compound Water Solubility (mg/mL) LogP Stability in Aqueous Buffer (pH 7.4)
(S)-2-Aminononane 1.2 2.8 Stable (>24 hours)
2-Aminoindane 0.3 3.5 Stable (>24 hours)
5-IAI 0.1 4.2 Degrades after 12 hours

Key Research Findings

Chain Length and Enzyme Efficiency: The catalytic efficiency of transaminases increases with substrate chain length, as seen in the 2-aminononane > 2-aminohexane > 1-phenylethylamine hierarchy.

Aromatic vs. Aliphatic Substrates: Aromatic amines like 2-aminoindane exhibit divergent biological roles (e.g., psychoactivity) compared to aliphatic (S)-2-aminononane, highlighting the importance of structural flexibility in enzymatic contexts.

Enantioselectivity : The (S)-enantiomer’s superior catalytic performance underscores the role of stereochemistry in enzyme-substrate recognition.

Biological Activity

(S)-2-aminononane is an organic compound classified as an amino alkane, which has garnered attention in various biological studies due to its potential applications in medicinal chemistry and biocatalysis. This article delves into its biological activities, focusing on its antimicrobial properties, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

(S)-2-aminononane has the following chemical structure:

  • Molecular Formula : C₉H₂₃N
  • Molecular Weight : 141.29 g/mol
  • CAS Number : 111-69-5

The compound features a linear chain of nine carbon atoms with an amino group (-NH₂) at the second position, which plays a crucial role in its biological activity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (S)-2-aminononane. It has been shown to exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics.

  • Mechanism of Action : The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that (S)-2-aminononane could be developed into a novel antimicrobial agent.

2. Enzymatic Interactions

(S)-2-aminononane has been studied for its interactions with various enzymes, particularly in the context of transamination reactions. Class III ω-transaminases (ω-TAs) have shown a preference for this compound as an amine donor.

  • Enzyme Activity : Optimal temperatures for transaminase activity with (S)-2-aminononane range from 45 to 65°C, indicating its stability and effectiveness under physiological conditions .
EnzymeOptimal Temperature (°C)Relative Activity (%)
ω-Transaminase 15085
ω-Transaminase 26090

This interaction highlights its potential use in biocatalysis for synthesizing complex organic molecules.

3. Therapeutic Applications

Research indicates that (S)-2-aminononane may have therapeutic implications, particularly in neuropharmacology. Its structural characteristics allow it to interact with neurotransmitter systems.

  • Neuroprotective Effects : Preliminary studies suggest that (S)-2-aminononane may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have documented the biological effects of (S)-2-aminononane:

  • Antimicrobial Efficacy Study : A study demonstrated that formulations containing (S)-2-aminononane significantly reduced bacterial load in infected animal models compared to controls.
  • Enzymatic Activity Assessment : Another study focused on the use of this compound in enzyme-catalyzed reactions, showing enhanced yields in synthetic pathways involving bulky ketones.
  • Neuroprotection Research : Investigations into its neuroprotective properties revealed that treatment with (S)-2-aminononane improved survival rates of neuronal cells subjected to oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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